3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride

Description

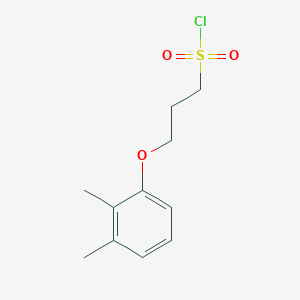

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone substituted with a 2,3-dimethylphenoxy group at the third carbon and a sulfonyl chloride (-SO₂Cl) group at the first carbon. This compound is primarily utilized in organic synthesis, particularly as a sulfonating agent or intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure combines the electron-donating effects of the methyl-substituted phenoxy group with the electrophilic reactivity of the sulfonyl chloride moiety, enabling selective functionalization in nucleophilic substitution reactions. The compound has been discontinued by major suppliers (e.g., CymitQuimica) , likely due to challenges in synthesis, stability, or market demand.

Properties

IUPAC Name |

3-(2,3-dimethylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9-5-3-6-11(10(9)2)15-7-4-8-16(12,13)14/h3,5-6H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRONNPQTFEACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(2,3-Dimethylphenoxy)propan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(2,3-Dimethylphenoxy)propan-1-ol+SOCl2→3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess thionyl chloride and a suitable solvent, such as dichloromethane, can help drive the reaction to completion. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used solvents for these reactions.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent hydrolysis.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Bioconjugation: In the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Material Science: In the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenoxypropane Derivatives

Key Observations:

- Electron-Donating vs.

- Biological Activity: Piperazine derivatives like HBK16 and HBK17 incorporate the phenoxypropane chain into larger pharmacophores, suggesting that the propane backbone facilitates binding to biological targets (e.g., serotonin or dopamine receptors). In contrast, the sulfonyl chloride group in this compound limits direct pharmacological use but enhances utility in synthesizing sulfonamide drugs.

Piperidine/Piperazine-Based Derivatives

Table 2: Core Structure Modifications

Key Observations:

- Rigidity vs. By contrast, the propane chain in this compound offers flexibility, favoring its role as a synthetic intermediate.

- Substituent Positioning: The 2,3-dimethylphenoxy group in both the target compound and the piperidine-based anti-mycobacterial agent suggests that methyl substitution at these positions may optimize steric and electronic interactions with biological targets or reagents.

Sulfonyl Chloride Derivatives

Table 3: Reactivity and Stability Trends

Key Observations:

- Steric Effects: The methyl groups on the phenoxy ring in this compound may hinder nucleophilic attack at the sulfonyl chloride site, reducing reactivity compared to unsubstituted analogs.

- Commercial Availability: The discontinuation of this compound contrasts with stable sulfonate salts like dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which are easier to handle and store.

Biological Activity

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a sulfonyl chloride functional group attached to a propyl chain and a dimethylphenoxy moiety, which contributes to its reactivity and biological properties.

- Molecular Formula : C₁₁H₁₃ClO₂S

- Molecular Weight : 248.74 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical pathways. It can interact with nucleophilic sites in proteins and nucleic acids, leading to:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can modify amino acids in active sites of enzymes, potentially inhibiting their function.

- Cell Signaling Modulation : By interacting with signaling proteins, it may alter cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism : Such compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Studies : A study demonstrated that derivatives with similar structures showed IC50 values ranging from 10 to 50 µM against various bacterial strains, indicating potential for development as antimicrobial agents.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been noted:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that similar sulfonyl compounds could reduce cell viability significantly.

- Mechanism of Action : The induction of apoptosis may occur through mitochondrial pathways or the activation of caspases.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference Study |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modification of active site residues |

Case Studies

-

Antimicrobial Study :

- A recent study evaluated the efficacy of sulfonyl chlorides against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing promising results with a minimum inhibitory concentration (MIC) below 20 µg/mL for certain strains.

-

Anticancer Research :

- In a study focusing on breast cancer cells, derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compounds with similar structural features led to a significant decrease in cell proliferation rates, with some derivatives achieving IC50 values as low as 5 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.